![molecular formula C10H17F2NO3 B595216 tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1209780-71-1](/img/structure/B595216.png)
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Overview
Description
“tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate” is a chemical compound with the molecular formula C10H17F2NO3 . It is stored at ambient temperature and is in solid form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of salicilaldehyde derivatives with tert-butyl 3 (4)-hydroxy-2 (3)- (3-methylbut-2-enyl)- piperidine-1-carboxylates has been used as an efficient preparation procedure of tetrahydropyran derivatives fused with a piperidine ring .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3 . This indicates that the compound contains 10 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 237.25 . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Scientific Research Applications
Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are derivatives of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, have been synthesized stereoselectively. These compounds have potential applications in organic synthesis due to their stereochemical properties (Boev et al., 2015).
The vinylfluoro group, as found in this compound derivatives, has been shown to act as an acetonyl cation equivalent in a unique cascade of reactions. This has implications for the stereoselective synthesis of pipecolic acid derivatives, which are significant in medicinal chemistry (Purkayastha et al., 2010).
Tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a related compound, has been synthesized and used as a scaffold for preparing various substituted piperidines. This indicates its utility in the development of new chemical entities (Harmsen et al., 2011).
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, another derivative, is an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitors, indicating its relevance in pharmaceutical research (Chen Xin-zhi, 2011).
A study on the coupling of arylboronic acids with a partially reduced pyridine derivative, including tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, demonstrates its potential application in the development of new chemical compounds (Wustrow & Wise, 1991).
X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives reveal important structural characteristics, potentially impacting its utility in drug design and development (Didierjean et al., 2004).
The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound used in biologically active compounds like crizotinib, highlights the chemical's importance in the synthesis of therapeutic agents (Kong et al., 2016).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of “tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate” is also dependent on the specific reactions it is used in. For instance, in one study, a similar compound, “tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate”, reacted with L-selectride in anhydrous tetrahydrofuran to give a specific isomer . The exact mode of action of “this compound” would depend on the reaction conditions and the other reactants present.
Biochemical Pathways
As a building block in organic synthesis, “this compound” can be involved in various biochemical pathways, depending on the final products of the reactions it is used in. The specific pathways and their downstream effects would need to be determined based on these products .
Result of Action
The molecular and cellular effects of “this compound” would depend on the specific reactions it is involved in and the final products of these reactions . As such, these effects would need to be studied in the context of these reactions and products.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of other reactants, and the characteristics of the biological system it is introduced into .
properties
IUPAC Name |
tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISYXRBCSOIMTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718893 | |
Record name | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1209780-71-1 | |
Record name | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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